3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Overview
Description
3-(2-Ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclocondensation of 2-aminobenzenethiol with an appropriate carbonyl compound.
Introduction of the ethoxyethyl group: This step involves the nucleophilic substitution reaction of the benzo[d]thiazole derivative with 2-bromoethanol.
Formation of the imine: This involves the reaction of the fluorinated benzo[d]thiazole derivative with an appropriate amine.
Sulfonation: The final step involves the reaction of the imine derivative with 4-methylbenzenesulfonyl chloride to form the sulfonate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
3-(2-Ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound can be used to study the mechanisms of action of benzo[d]thiazole derivatives and their interactions with biological targets.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: The parent compound of the derivative.
6-Fluorobenzo[d]thiazole: A fluorinated derivative with similar properties.
2-(2-Ethoxyethyl)benzo[d]thiazole: A derivative with an ethoxyethyl group.
Uniqueness
3-(2-Ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethoxyethyl group, fluorine atom, and sulfonate ester makes it distinct from other benzo[d]thiazole derivatives and may enhance its biological activity and specificity.
Properties
IUPAC Name |
3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OS.C7H8O3S/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,7,13H,2,5-6H2,1H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKGNBGSUUAQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.